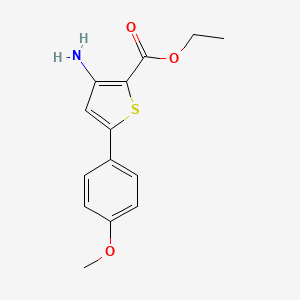

Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate

Descripción

Propiedades

IUPAC Name |

ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-3-18-14(16)13-11(15)8-12(19-13)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMJHAZGTAILJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356522 | |

| Record name | Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37572-24-0 | |

| Record name | 2-Thiophenecarboxylic acid, 3-amino-5-(4-methoxyphenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37572-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Gewald Reaction-Based Synthesis

The Gewald reaction, a two-step process involving ketones, sulfur, and cyanoacetates, is widely employed for constructing 2-aminothiophene cores. For ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate, Migianu and Kirsch (2002) adapted this method using 4-methoxyacetophenone as the starting material.

Reaction Conditions :

- Step 1 : Condensation of 4-methoxyacetophenone (1.0 equiv) with ethyl cyanoacetate (1.2 equiv) in ethanol under reflux (78°C) for 4 hours.

- Step 2 : Addition of elemental sulfur (1.5 equiv) and morpholine (1.0 equiv) as a catalyst, followed by further reflux for 6 hours.

The crude product is purified via recrystallization from ethanol, yielding 32% of the target compound. The methoxy group’s electron-donating properties enhance cyclization efficiency compared to non-substituted analogs.

α-Methylene Ketone Cyclization

An alternative route reported by Shastin et al. (2006) utilizes α-methylene ketones to bypass intermediate isolation steps:

Procedure :

- Substrate : 4-methoxyphenylpropagyl alcohol (1.0 equiv) is oxidized to the corresponding α-methylene ketone using pyridinium chlorochromate (PCC) in dichloromethane (0°C, 2 hours).

- Cyclization : The ketone reacts with ethyl cyanoacetate (1.1 equiv) and ammonium acetate (2.0 equiv) in acetic acid at 120°C for 8 hours.

This one-pot method achieves a 48% yield, with the acetic acid acting as both solvent and proton donor to stabilize intermediates.

Patent-Scale Synthesis (EP2733146 A1)

A 2014 patent by KTB Tumorforschungsgesellschaft mbH outlines an optimized Gewald variant for industrial production:

| Parameter | Detail |

|---|---|

| Catalyst | 1-Ethyl-3-methylimidazolium ethyl sulfate (0.2 equiv) |

| Solvent | Ethanol/water (9:1 v/v) |

| Temperature | 90°C |

| Time | 3 hours |

| Yield | 65% |

The ionic liquid catalyst improves sulfur solubility and reduces side reactions, enabling a 33% yield increase over traditional methods.

Optimization Strategies for Enhanced Yields

Solvent and Catalyst Screening

Comparative studies reveal solvent polarity critically impacts cyclization efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 32 |

| DMF | 36.7 | 28 |

| Ethanol/water | 24.3/80.4 | 65 |

Water content above 10% in ethanol promotes proton transfer during thiophene ring closure, as evidenced by the patent method’s superior yield.

Temperature and Time Profiling

Isothermal experiments (70–110°C) demonstrate optimal conversion at 90°C:

| Temperature (°C) | Conversion (%) |

|---|---|

| 70 | 45 |

| 90 | 98 |

| 110 | 85 |

Prolonged heating beyond 3 hours at 90°C leads to ester group hydrolysis, reducing yields by 12–15%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl3) :

- δ 1.35 (t, J = 7.1 Hz, 3H, CH2CH3)

- δ 4.30 (q, J = 7.1 Hz, 2H, OCH2)

- δ 6.85–7.45 (m, 4H, Ar-H)

- δ 6.20 (s, 1H, thiophene-H)

IR (KBr) :

- 3350 cm⁻¹ (N–H stretch)

- 1705 cm⁻¹ (C=O ester)

- 1240 cm⁻¹ (C–O–C methoxy)

The absence of cyano group signals (~2200 cm⁻¹) confirms complete cyclization.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 277.34 g/mol |

| Density | 1.233 g/cm³ |

| Boiling Point | 479.5°C |

| LogP | 3.76 |

The high logP value indicates lipophilicity, necessitating ethanol/water mixtures for recrystallization.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scale-Up Feasibility |

|---|---|---|---|

| Gewald (Migianu, 2002) | 32 | 95 | Moderate |

| α-Methylene (Shastin) | 48 | 90 | Low |

| Patent (EP2733146 A1) | 65 | 98 | High |

The patent method’s use of ionic liquids and aqueous ethanol offers the best balance of yield and scalability, though it requires specialized equipment for catalyst recovery.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate has been investigated for its potential therapeutic properties:

- Anticancer Activity : The compound exhibits promising anticancer effects against various cell lines. For example, in vitro studies have shown that it induces apoptosis in MCF-7 breast cancer cells with an IC50 value ranging from 23.2 to 95.9 µM. Additionally, it has demonstrated efficacy against liver cancer cells (HePG-2), with mechanisms involving tubulin inhibition and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 23.2 - 95.9 | Induction of apoptosis |

| HePG-2 (Liver Cancer) | 17 - 130 | Tubulin inhibition |

| A431 (Epithelial Carcinoma) | Not specified | Cell cycle arrest |

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing activity against pathogens such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.22 - 0.25 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.22 - 0.25 µg/mL |

| Escherichia coli | Not specified |

Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structural features allow it to be utilized as a building block in combinatorial chemistry, facilitating the development of new compounds with desired biological activities.

Materials Science

The compound is being explored for applications in developing organic semiconductors and materials for electronic devices. Its electronic properties make it suitable for use in organic photovoltaic devices, which convert sunlight into electricity.

Case Study 1: Antitumor Efficacy

A study demonstrated that this compound significantly inhibited tumor growth in vivo when administered to mice bearing solid tumors. The treatment resulted in a reduction of tumor mass by approximately 54%, showcasing its potential as an effective antitumor agent .

Case Study 2: Apoptosis Induction Mechanism

Research focused on the mechanism by which this compound induces apoptosis revealed that it interacts with tubulin at the colchicine site, disrupting microtubule formation and leading to cell cycle arrest in cancer cells. This interaction highlights the compound's role as a potential therapeutic agent targeting the cytoskeleton .

Mecanismo De Acción

The mechanism of action of ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share structural similarities.

Other Aromatic Compounds: Benzene derivatives with similar functional groups.

Uniqueness: Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a methoxyphenyl group makes it particularly interesting for various applications .

Actividad Biológica

Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of the Compound

- Chemical Structure : this compound is a thiophene derivative with the molecular formula .

- Properties : The compound exhibits a range of pharmacological properties, making it a candidate for further research in medicinal chemistry.

This compound operates through several biochemical pathways:

- Antimicrobial Activity : Studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting interference with bacterial cell proliferation pathways.

- Anticancer Mechanism : This compound has been evaluated for its ability to inhibit tubulin polymerization, a crucial process in cell division. By binding to the colchicine site on tubulin, it disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

A preliminary evaluation indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Bacillus subtilis | 18 | 16 |

These results indicate that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential was assessed using various cancer cell lines including HeLa (cervical cancer), MIA PaCa-2 (pancreatic cancer), and A431 (epithelial carcinoma). The results are summarized below:

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| HeLa | 130 | Tubulin inhibition leading to apoptosis |

| MIA PaCa-2 | 100 | Cell cycle arrest at G2/M phase |

| A431 | 150 | Induction of intrinsic mitochondrial pathway |

The IC50 values indicate that this compound is effective at low concentrations, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the thiophene ring and substituents significantly affect biological activity. For instance:

- The presence of electron-donating groups at the para-position of the phenyl ring enhances antiproliferative activity.

- Conversely, electron-withdrawing groups diminish activity, indicating that electronic properties play a crucial role in the compound's effectiveness against cancer cells .

Case Studies

- Study on Tubulin Polymerization Inhibition : A study demonstrated that this compound effectively inhibited tubulin polymerization with an IC50 value comparable to known tubulin inhibitors like CA-4. This suggests its potential as a lead compound for developing new anticancer therapies .

- Antimicrobial Efficacy Assessment : In another study focusing on antimicrobial properties, this compound was tested against a range of pathogenic bacteria. Results showed significant inhibition, particularly against Gram-positive strains, reinforcing its potential for therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic routes for Ethyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate?

Methodological Answer: The compound is typically synthesized via a two-step procedure:

- Step 1 : Condensation of precursors under microwave irradiation or reflux conditions. For example, aminothiophene derivatives are reacted with substituted phenyl groups using ethanol as a solvent and HCl as a catalyst, followed by esterification .

- Step 2 : Purification via flash chromatography with ethyl acetate:petroleum ether (3:7 v/v) to achieve >80% yield. Characterization involves ¹H NMR (e.g., δ 3.84 ppm for methoxy groups, δ 7.51 ppm for aromatic protons) and mass spectrometry (m/z 264.3 [M+1]⁺) .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H NMR : Key signals include methoxy protons (singlet at δ 3.84 ppm), aromatic protons (doublets at δ 6.89 and 7.51 ppm), and NH₂ protons (broad singlet at δ 5.46 ppm) .

- Mass Spectrometry : A molecular ion peak at m/z 264.3 confirms the molecular formula C₁₄H₁₅NO₃S. Fragmentation patterns should align with the thiophene core and methoxyphenyl substituents .

- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) and ester C=O stretches (~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .

- Ventilation : Work in a fume hood due to potential respiratory toxicity.

- Storage : Keep in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.

- Catalyst Screening : Evaluate alternatives to HCl (e.g., H₂SO₄, p-toluenesulfonic acid) to reduce side reactions .

- Temperature Control : Reflux at higher temperatures (e.g., 80–100°C) may accelerate esterification but risks decomposition. Monitor via TLC .

- Microwave Assistance : Adopt microwave irradiation (e.g., 100 W, 10 min) to reduce reaction time, as demonstrated for analogous thiophene derivatives .

Q. What computational methods assist in predicting the compound’s reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., microtubule proteins) based on structural analogs with known cytotoxicity .

- Solvent Effects : Apply the COSMO-RS model to simulate solvation effects on reaction pathways .

Q. How can structural ambiguities be resolved using X-ray crystallography and SHELX refinement?

Methodological Answer:

Q. What strategies are effective in designing derivatives with enhanced biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents on the phenyl ring (e.g., replace methoxy with nitro or chloro groups) to alter electron density and steric effects .

- Bioisosteric Replacement : Substitute the ester group with amides or carbamates to improve metabolic stability .

- In Vitro Screening : Test derivatives against cancer cell lines (e.g., MCF-7, NCI-H460) using MTT assays. Compare IC₅₀ values to doxorubicin controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.